(3-(1H-tetrazol-1-yl)phenyl)(3-phenylazepan-1-yl)methanone

Description

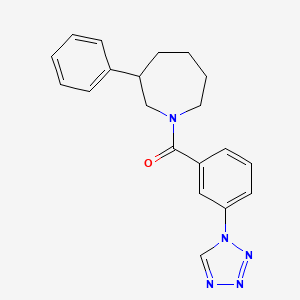

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-phenylazepan-1-yl)methanone features a phenyl ring substituted with a tetrazole heterocycle at the 3-position, linked via a ketone bridge to a 3-phenylazepane moiety. The azepane ring (a seven-membered saturated nitrogen-containing ring) and the tetrazole group (a five-membered ring with four nitrogen atoms) confer unique physicochemical properties. Tetrazoles are known bioisosteres for carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry contexts . The ketone bridge may facilitate hydrogen bonding or serve as a synthetic handle for further derivatization.

Properties

IUPAC Name |

(3-phenylazepan-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c26-20(17-10-6-11-19(13-17)25-15-21-22-23-25)24-12-5-4-9-18(14-24)16-7-2-1-3-8-16/h1-3,6-8,10-11,13,15,18H,4-5,9,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITSCZRGNRYTHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various cellular targets, such as enzymes, receptors, and ion channels. The specific targets can vary depending on the chemical structure of the compound and the biological system in which it is introduced.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation. The downstream effects can include changes in gene expression, enzyme activity, and cellular behavior.

Pharmacokinetics

Its solubility, stability, and permeability can influence its bioavailability. For instance, its solubility in water and lipids can affect its absorption and distribution, while its stability can influence its metabolism and excretion.

Result of Action

Based on its structural similarity to other compounds, it may induce changes in cellular behavior, such as cell proliferation, differentiation, and apoptosis. These changes can have various physiological effects, depending on the specific targets and pathways involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, changes in pH can affect the ionization state of the compound, thereby influencing its interaction with its targets. Similarly, changes in temperature can affect the kinetic energy of the molecules, thereby influencing the rate of the reactions.

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-phenylazepan-1-yl)methanone , often referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H20N4O

- Molecular Weight : 320.39 g/mol

The presence of the tetrazole ring is significant as it often enhances the pharmacological properties of compounds, including increased solubility and bioactivity.

Xanthine Oxidase Inhibition

One of the primary biological activities investigated for this compound is its role as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. Elevated levels of XO are associated with hyperuricemia and gout.

A study focused on derivatives of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide demonstrated that modifications to the tetrazole moiety significantly influenced inhibitory potency. The most potent derivative exhibited an IC50 value of 0.031 μM , indicating strong inhibition compared to a control compound (topiroxostat, IC50 = 0.021 μM) . The structure-activity relationship (SAR) analysis revealed that the tetrazole moiety effectively interacts with the enzyme's active site, enhancing binding affinity through hydrogen bonding with Asn768 residue .

Antimicrobial Activity

Research has also indicated potential antimicrobial properties of tetrazole derivatives. For instance, compounds containing the tetrazole ring have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study 1: Structure-Based Drug Design

A notable case study involved using structure-based drug design (SBDD) to optimize the biological activity of tetrazole-containing compounds. The study synthesized several derivatives and evaluated their XO inhibitory activity. The findings highlighted that introducing specific substituents on the phenyl rings could enhance potency significantly .

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| 2s | 0.031 | Most potent derivative |

| Control | 0.021 | Topiroxostat |

Study 2: Antimicrobial Efficacy

In another investigation, a series of tetrazole derivatives were screened for antimicrobial activity. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| A | 5 | Staphylococcus aureus |

| B | 10 | Escherichia coli |

Comparison with Similar Compounds

Heterocycle Substitution: Tetrazole vs. Triazole

Compound (2) from , synthesized via hydrazine-mediated cycloaddition, replaces the tetrazole with a 5-amino-1,2,4-triazole. Triazoles (three nitrogen atoms) exhibit lower acidity (pKa ~8–10) compared to tetrazoles (pKa ~4–5), impacting solubility and receptor interactions. For example, triazoles are less effective as carboxylic acid surrogates but may offer improved pharmacokinetics in specific applications .

Azepane vs. Smaller Heterocyclic Rings

The seven-membered azepane in the target compound contrasts with six-membered rings (e.g., piperidine) in analogs. However, this flexibility may also reduce selectivity. For instance, Compound IIa in incorporates a five-membered dihydropyrazole ring, which restricts conformational freedom but improves target specificity in biological screens .

Substituent Effects

- Target Compound : The 3-phenyl group on azepane introduces steric bulk and lipophilicity, which may influence membrane permeability.

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.